2-Ethyl-2,5-dimethyloxepane
Description
Contextualization of Oxepane (B1206615) Heterocycles in Contemporary Organic Chemistry
Oxepane, a seven-membered heterocyclic ring containing an oxygen atom, represents a significant structural motif in the realm of organic chemistry. solubilityofthings.comnih.gov These saturated oxygen heterocycles are integral components of a wide array of natural products and biologically active molecules. researchgate.net Their structural versatility allows them to adopt various conformations, rendering them valuable intermediates in synthetic organic chemistry. solubilityofthings.com The polarity endowed by the oxygen atom influences their solubility and reactivity, making them compatible with a range of solvents and reaction conditions. solubilityofthings.com In modern drug discovery, saturated cyclic ethers like oxepane are of considerable interest as they can enhance hydrophilicity, metabolic stability, and biological activity when incorporated into a molecule. researchgate.net The oxepane motif is particularly prevalent in marine natural products, many of which exhibit promising therapeutic properties, including anticancer, antibacterial, and anti-inflammatory activities. rsc.orgnih.gov
Historical Development and Significance of Substituted Oxepane Systems
The study of heterocyclic chemistry dates back to the early 19th century, with the isolation and synthesis of various ring systems. onlineorganicchemistrytutor.com The development of synthetic methods for oxygen heterocycles has been a continuous pursuit, driven by the desire to access complex natural products and novel therapeutic agents. iajpr.com The synthesis of substituted oxepanes, in particular, has presented a considerable challenge to organic chemists due to the complexities of forming a seven-membered ring with stereochemical control. rsc.org
Historically, various strategies have been employed to construct the oxepane core, including ring-closing metathesis, intramolecular Williamson ether synthesis, and the cyclization of polyhydroxy alcohols. rsc.org A significant breakthrough in the synthesis of substituted oxepanes came with the development of methods that could selectively form the seven-membered ring over the thermodynamically more favorable five- and six-membered rings. gla.ac.uk For instance, the use of specific catalysts and reaction conditions can favor the 7-endo-trig cyclization required for oxepane formation. The significance of substituted oxepanes is underscored by their presence in a diverse range of natural products. Notable examples include aplysistatin (B1665145) and palisadin A, both marine-derived compounds with potent biological activities. nih.govsemanticscholar.org The continuous discovery of new oxepane-containing natural products fuels the ongoing development of innovative synthetic methodologies. rsc.org
Specific Research Interest and Unexplored Facets of 2-Ethyl-2,5-dimethyloxepane
While the broader class of substituted oxepanes has garnered significant attention, the specific compound this compound remains a relatively unexplored entity within the scientific literature. Its chemical structure, featuring an ethyl group and two methyl groups on the oxepane ring, presents an interesting case for stereochemical analysis and conformational studies. The substitution pattern, particularly the geminal disubstitution at the C2 position, is a feature found in some bioactive natural products, suggesting that this compound could serve as a valuable building block in synthetic chemistry.
The primary research interest in this compound lies in its potential as a synthetic intermediate and as a scaffold for the development of new analogs of known oxepane-containing drugs. The lack of detailed studies on its synthesis, spectroscopic characterization, and reactivity represents a significant gap in the knowledge base. A 2014 study detailed the formation of a structurally related compound, 2-hydroperoxy-5-methoxy-2,5-dimethyloxepane, as a byproduct of a reaction involving the ozonolysis of 2-methyl-2-(3-methylbut-3-enyl)oxetane followed by recyclization. researchgate.net This finding suggests potential synthetic routes to this compound and its derivatives.
Further investigation into the stereoselective synthesis of its various diastereomers and an evaluation of their conformational preferences would be of great academic interest. Moreover, exploring the reactivity of the oxepane ring in this specific substitution pattern could unveil new chemical transformations and applications. The table below provides the known chemical details for this compound.
| Property | Value |
| CAS Number | 62994-73-4 |
| Molecular Formula | C10H20O |
| Average Mass | 156.269 g/mol |
| Monoisotopic Mass | 156.151415 g/mol |
Table 1: Chemical properties of this compound. epa.gov
The unexplored nature of this compound makes it a compelling target for future research endeavors in the field of heterocyclic chemistry.
Structure
2D Structure
3D Structure
Properties
CAS No. |
62994-73-4 |
|---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
2-ethyl-2,5-dimethyloxepane |
InChI |
InChI=1S/C10H20O/c1-4-10(3)7-5-9(2)6-8-11-10/h9H,4-8H2,1-3H3 |
InChI Key |
MAZQEZCGBLZOJI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC(CCO1)C)C |
Origin of Product |
United States |
Retrosynthetic Analysis and Advanced Synthetic Methodologies for 2 Ethyl 2,5 Dimethyloxepane Frameworks
Overview of Established Strategies for Seven--Membered Oxygen Heterocycle Construction
The construction of the oxepane (B1206615) core is a complex task that has spurred the development of a diverse array of synthetic methods. Key strategies include cyclization reactions, ring-closing metathesis (RCM), chemical rearrangements, and ring-expansion techniques. These methods often begin from either sugar-based precursors or employ de novo approaches from simpler acyclic starting materials.
Commonly employed strategies include:
Intramolecular Cyclization: This is a direct approach involving the formation of a carbon-oxygen bond to close the ring. This can be achieved through Williamson ether synthesis, acid-catalyzed cyclization of unsaturated alcohols, or various metal-catalyzed processes that facilitate the intramolecular addition of an alcohol to an alkene or alkyne.
Ring-Closing Metathesis (RCM): RCM has become a powerful tool for forming cyclic ethers, including oxepanes. This method utilizes ruthenium or molybdenum catalysts to form a carbon-carbon double bond within the ring from a diene precursor, which can then be reduced to the saturated oxepane.
Rearrangement and Ring Expansion: Methods such as the Claisen rearrangement or the ring expansion of smaller rings (e.g., cyclopropanated glycals) provide pathways to the seven-membered oxepine system, which can be subsequently functionalized and reduced to the desired oxepane.
Homologation Strategies: These methods involve the stepwise extension of a carbon chain from a smaller cyclic precursor, such as a pyranose, to build the seven-membered ring.
Ring-Forming Reactions for Oxepane Synthesis
Among the most powerful methods for constructing the oxepane skeleton are direct ring-forming cyclization reactions. These reactions can be promoted by a variety of catalysts, which activate the substrates toward ring closure.
Transition metals are highly effective in catalyzing the formation of C–O bonds for the synthesis of cyclic ethers. They can activate unsaturated C–C bonds (alkenes and alkynes) towards nucleophilic attack by a tethered hydroxyl group, operating under mild conditions with high selectivity.
The direct cyclization of an unsaturated alcohol to form an oxepane can proceed through different pathways, defined by Baldwin's rules for ring closure. The formation of a seven-membered ring via intramolecular attack on a double bond can occur in a 6-exo-trig or a 7-endo-trig fashion. According to Baldwin's rules, 6-exo-trig cyclizations are generally favored, while 7-endo-trig closures are kinetically disfavored. chemrxiv.orgamazonaws.com However, achieving the 7-endo pathway is crucial for certain substitution patterns and has been accomplished using specific strategies.
While direct 7-endo-trig cyclization of simple ene-diols is not commonly reported, related strategies have successfully overcome the kinetic barrier. One notable approach involves the electrophile-induced cyclization of alkenyl sulfides. For instance, treatment of certain alkenyl sugars with N-iodosuccinimide (NIS) was shown to produce highly substituted oxepanes via a 7-endo cyclization, representing a rare example of this pathway being productive. organic-chemistry.org
Another powerful strategy involves the biomimetic opening of epoxides. Research has demonstrated that a 7-endo cyclization can be activated to proceed preferentially over a 6-exo pathway in epoxide opening reactions, leading to the formation of oxepane rings. acs.org This approach highlights that substrate control and specific reaction conditions can override the general kinetic preferences outlined by Baldwin's rules, enabling the construction of complex oxepane systems.
Gold catalysts, particularly Au(I) and Au(III) complexes, have emerged as exceptionally versatile tools for organic synthesis due to their strong Lewis acidity and ability to activate alkynes and alkenes. In the context of oxepane synthesis, gold catalysts are highly effective in promoting intramolecular hydroalkoxylation reactions.
The general mechanism involves the coordination of the gold catalyst to the alkyne or alkene, which renders it highly electrophilic and susceptible to nucleophilic attack by a tethered hydroxyl group. This process is atom-economical and often proceeds with high regio- and stereoselectivity under mild conditions. While many examples focus on the formation of five- and six-membered rings, the principles are directly applicable to the synthesis of seven-membered systems from corresponding ε,ζ-unsaturated alcohols. Gold catalysis has been successfully applied to synthesize complex cyclic ethers and related structures like oxepinones and oxazepanones from functionalized precursors. nih.gov
| Substrate Type | Catalyst System | Conditions | Product Type | Yield (%) |
| Hydroxylated Enyne | (PPh₃)AuCl / AgSbF₆ | Ambient Temperature | Bicyclic Ketone | High |
| 2-Propargyloxypyridine | Gold(I) / MsOH | Heat | N-alkenyl Pyridonyl Alcohol | High |
| Internal Alkyne + Alcohol | [Au(NHC)(CH₃CN)][BF₄] | Solvent-free | (Z)-Vinyl Ether | Excellent |
This table summarizes representative conditions and outcomes for gold-catalyzed reactions leading to cyclic ethers or related structures. nih.govresearchgate.net
Besides gold, other transition metals, including nickel and platinum, are effective catalysts for constructing cyclic ethers, although their application to oxepane synthesis is sometimes less direct.
Nickel Catalysis: Nickel-catalyzed reactions often proceed via the formation of metallacycle intermediates. For example, the oxidative cyclization of aldehydes and alkynes with a Ni(0) catalyst generates an oxanickelacyclopentene. organic-chemistry.orgnih.gov While this five-membered metallacycle does not directly yield an oxepane, it is a versatile intermediate that undergoes further reactions, demonstrating nickel's utility in forming C–O bonds and heterocyclic structures. organic-chemistry.orgnih.gov Nickel has also been used in specific coupling steps during multi-step syntheses of complex natural products containing an oxepane ring.
Platinum Catalysis: Platinum catalysts are particularly effective for the intramolecular hydroalkoxylation of unactivated olefins. Research by Widenhoefer and colleagues demonstrated that a catalytic system of [PtCl₂(H₂C=CH₂)]₂ and a phosphine ligand can efficiently cyclize γ- and δ-hydroxy olefins to form tetrahydrofuran (5-membered) and tetrahydropyran (6-membered) rings in good yields. This method is tolerant of a wide range of functional groups and substitution patterns. Although direct application to the 7-membered oxepane ring is more challenging due to the entropic penalty, this platinum-catalyzed methodology provides a foundational strategy for the cyclization of longer-chain unsaturated alcohols required for oxepane frameworks.
| Substrate | Catalyst System | Conditions | Product | Yield (%) |
| 2,2-diphenyl-4-penten-1-ol | [PtCl₂(H₂C=CH₂)]₂ / P(4-C₆H₄CF₃)₃ | 70 °C, 24 h | 2-methyl-4,4-diphenyltetrahydrofuran | 78 |
| 2,2-diphenyl-5-hexen-1-ol | [PtCl₂(H₂C=CH₂)]₂ / P(4-C₆H₄CF₃)₃ | 70 °C, 24 h | 2,2-diphenyl-6-methyltetrahydropyran | 85 |
This table shows representative examples of platinum-catalyzed intramolecular hydroalkoxylation to form five- and six-membered cyclic ethers.
Brønsted acids are classic reagents for promoting the cyclization of unsaturated alcohols. The acid protonates the double or triple bond, generating a transient carbocation that is then trapped intramolecularly by the hydroxyl group. This approach is a straightforward way to form the oxepane ring.
Modern methodologies have refined this process, using strong Brønsted acids like trifluoroacetic acid (TFA) to promote efficient carbocyclizations of alkynals, which proceed through a tandem alkyne hydration/aldol condensation mechanism to yield cyclic enones, including seven-membered rings. Furthermore, chiral Brønsted acids have been utilized in cascade reactions where the catalyst first removes a protecting group from an alcohol and then directs an enantioselective cyclization in a single pot. These advanced strategies expand the utility of Brønsted acid catalysis, allowing for the construction of complex and functionalized oxepane frameworks with high levels of control.
Tandem Reactions and Cascade Processes for Complex Oxepane Structures
Ring-Closing Metathesis Strategies Applied to Oxepanes
Ring-closing metathesis (RCM) has become a cornerstone in the synthesis of unsaturated cyclic systems, including seven-membered oxacycles (oxepenes), which can be readily converted to their saturated oxepane counterparts. rsc.orgwikipedia.org This powerful reaction, often catalyzed by ruthenium-based complexes like Grubbs' or Schrock's catalysts, involves the intramolecular reaction of a diene to form a cycloalkene and a volatile ethylene byproduct, which drives the reaction to completion. rsc.orgwikipedia.org
The synthesis of oxepane precursors via RCM is a widely accepted strategy. rsc.org For instance, dienes required for RCM can be prepared through methods like Wittig olefination followed by vinyl ether formation. rsc.org The resulting oxepine contains a crucial double bond that serves as a functional handle for further modifications, such as dihydroxylation or halogenation, to install desired substituents on the oxepane ring. rsc.org
The efficiency of RCM can be influenced by the substitution pattern of the diene precursor and the specific catalyst used. For example, the cyclization of a diene mediated by Schrock's catalyst can produce an acetonide-protected oxepine in high yield. rsc.org Subsequent regio- and diastereoselective hydroboration-oxidation can then convert the oxepine into the corresponding substituted oxepane. rsc.org
Table 1: Examples of Catalysts Used in RCM for Oxepine Synthesis
| Catalyst System | Substrate Type | Product | Yield | Reference |
|---|---|---|---|---|
| Schrock's Catalyst (20 mol%) | Acetonide-protected diene | Acetonide-protected oxepine | 89% | rsc.org |
| Grubbs' First Generation Catalyst | Diene from biocatalytically derived β-hydroxy ester | Substituted oxepine | - | rsc.org |
| Ruthenium Indenylidene Complex | Diene for (-)-balanol intermediate | 7-membered heterocycle | 87% | wikipedia.org |
Intramolecular Cyclization Cascades
Intramolecular cyclization cascades provide a powerful pathway for the rapid assembly of complex polycyclic ether systems that include oxepane rings. A notable example is the acid-catalyzed cascade cyclization, which can be initiated from readily available starting materials to form fused heterocyclic systems. rsc.org These reactions often proceed through vinyl intermediates that act as versatile nucleophiles, enabling the construction of complex scaffolds in a divergent manner. rsc.org
Another powerful strategy involves the skeletal remodeling of precursors like 4-hydroxy-2-cyclobutenones. nih.gov Rhodium(I)-catalyzed processes can initiate a cascade involving C-C bond formation and cleavage. This sequence is theorized to proceed through an intermolecular oxa-Michael addition, followed by an intramolecular conjugate addition to form a fused bicycle, which then undergoes β-carbon elimination to furnish the seven-membered oxepane scaffold. nih.gov Computational studies support the viability of this pathway, highlighting its potential for creating diverse and substituted oxepane derivatives. nih.gov
Peroxide-Based Ring Formation Approaches for Oxepane Systems
While less common than other cyclization strategies, methods involving the formation of a peroxide bridge are crucial for synthesizing specific classes of bioactive natural products containing 1,2-dioxepane or 1,2,4-trioxepane rings.
The synthesis of cyclic organic peroxides often relies on key oxidizing agents like oxygen, ozone, and hydrogen peroxide. nih.gov For instance, the ozonolysis of unsaturated compounds is a reliable method for introducing a peroxide functional group. nih.gov Subsequent intramolecular cyclization of the resulting hydroperoxide with a suitable electrophilic center can lead to the formation of the peroxide-containing ring. nih.gov
Another approach involves the co-ozonolysis of ketones and O-alkyl oximes. nih.gov Additionally, the Isayama–Mukaiyama reaction, which involves the peroxysilylation of alkenes with molecular oxygen catalyzed by cobalt(II), is a primary method for preparing peroxides from alkenes that can subsequently cyclize. nih.gov Theoretical studies have also explored the formation of hydrogen-bonded complexes between hydrogen peroxide and ozone, which may be involved in biological and atmospheric oxidative processes leading to peroxide species. researchgate.net
Stereoselective and Asymmetric Synthesis of 2-Ethyl-2,5-dimethyloxepane and Chiral Oxepane Analogues
Controlling the stereochemistry during the formation of the oxepane ring is paramount, as the biological activity of natural products is often dictated by the precise three-dimensional arrangement of their atoms. Methodologies that allow for enantioselective and diastereoselective synthesis are therefore of high importance.
Enantioselective Methodologies for Oxepane Synthesis
The development of catalytic asymmetric transformations provides access to chiral, non-racemic oxepanes. Organocatalysis has emerged as a powerful tool in this regard. For example, chiral diphenylprolinol TMS ether can catalyze the asymmetric cascade Michael reaction of α,β-unsaturated aldehydes with bromomalonates. organic-chemistry.org This process efficiently constructs molecules with multiple stereocenters, including quaternary carbons, in a single step with high enantioselectivity (up to 98% ee). organic-chemistry.org
Surfactant-catalyzed intramolecular nitrone cycloadditions in aqueous media have also been reported for the highly stereoselective synthesis of chiral oxepanes. acs.org This environmentally friendly approach can lead to the exclusive formation of a single isomer. Asymmetric ring-closing metathesis using chiral molybdenum alkylidene catalysts has been successfully applied to access cyclic amines with high enantiomeric excess, a strategy that holds promise for the synthesis of chiral oxacycles as well. nih.gov The enantioselective synthesis of chiral building blocks, such as bicyclo[1.1.1]pentanes (BCPs), is also an area of active research, with methodologies being developed to create chiral molecules for applications in drug design. rsc.org
Table 2: Enantioselective Methods for Heterocycle Synthesis
| Method | Catalyst/Reagent | Product Type | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Asymmetric Cascade Michael Reaction | Chiral diphenylprolinol TMS ether | Chiral cyclopropanes | 90-98% | organic-chemistry.org |
| Intramolecular Nitrone Cycloaddition | Surfactant in aqueous media | Chiral oxepanes/pyrans | Exclusive single isomer | acs.org |
| Asymmetric Ring-Closing Metathesis | Chiral Molybdenum alkylidene catalyst | Cyclic amines (6-8 membered) | up to 98% | nih.gov |
Diastereoselective Control in the Formation of this compound
Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters within a molecule. In the context of oxepane synthesis, this is crucial for establishing the correct spatial relationship between substituents on the seven-membered ring.
Cascade reactions are often designed to proceed with high diastereoselectivity. For instance, the cascade inter–intramolecular double Michael addition of curcumins to arylidenemalonates, catalyzed by a phase transfer catalyst, can produce highly functionalized cyclohexanones with complete diastereoselectivity in most cases. beilstein-journals.org While not directly forming an oxepane, the principles of stereocontrol in such cascade reactions are applicable to oxepane synthesis. The reaction proceeds through a series of stereocontrolled additions, with the structure and stereochemistry of the products being confirmed by NMR and X-ray crystallography. beilstein-journals.org
The synthesis of polyhydroxylated oxepanes from sugar-based starting materials often leverages the inherent stereochemistry of the sugar to control the stereochemical outcome of the cyclization. rsc.org For example, the treatment of D-mannitol with a catalytic amount of triflic acid can lead to the formation of a single tetrahydroxy oxepane product, with the stereochemistry of the starting material being retained. rsc.org This substrate-controlled approach is a powerful strategy for ensuring high diastereoselectivity in the synthesis of complex oxepanes.
Chiral Pool and Auxiliary-Mediated Strategies for Oxepane Precursors
The stereocontrolled synthesis of substituted oxepanes such as this compound often leverages chiral building blocks derived from readily available natural products, a strategy known as the chiral pool approach. Carbohydrates are particularly valuable starting materials as they provide a dense array of stereocenters that can be selectively manipulated. rsc.org For instance, D-mannitol can be converted into a tetrahydroxy oxepane product with retention of stereochemistry under acidic conditions, demonstrating a direct pathway from a polyol to the oxepane core. rsc.org Similarly, pyranose sugars can be transformed into oxepanes through various tactics, including ring-expansion of cyclopropanated glycals and ring-closing metathesis (RCM). rsc.org These sugar-based approaches are advantageous as they embed the required stereochemistry from the outset, minimizing the need for complex asymmetric induction steps. rsc.org
Auxiliary-mediated strategies offer an alternative route for controlling stereochemistry during the construction of oxepane precursors. This approach involves the temporary attachment of a chiral auxiliary to an achiral substrate to direct a stereoselective transformation. While direct applications to this compound are not extensively documented, the principles of auxiliary-mediated native chemical ligation (NCL) highlight the potential of this strategy. nih.gov In NCL, an auxiliary group can be appended to a peptide's N-terminus to facilitate ligation, after which the auxiliary is cleaved. nih.gov A similar concept can be envisioned for oxepane synthesis, where a chiral auxiliary attached to an acyclic precursor could guide a diastereoselective cyclization or functionalization step, thereby establishing the key stereocenters of the target molecule before being removed.
Synthesis of Key Precursors for this compound
The synthesis of oxepane rings can be effectively achieved through the cyclization of acyclic precursors, with ene-diols representing a versatile class of intermediates. rsc.org The strategic placement of hydroxyl groups and an alkene moiety allows for various cyclization methodologies, including ring-closing metathesis (RCM). For a target like this compound, a plausible precursor would be a substituted heptene-diol.
The synthesis of such a precursor could begin with a stereoselective aldol reaction to set the required stereocenters, followed by reduction of a carbonyl group to generate a 1,3-diol arrangement. acs.org Subsequent olefination, for instance via a Wittig reaction, could then install the terminal alkene. An alternative approach involves the use of RCM on a diene precursor, which can be prepared from carbohydrate-derived starting materials. rsc.org For example, a diene can be formed via a Wittig olefination followed by vinyl ether formation, which then undergoes RCM to yield an oxepine. rsc.org This oxepine, containing an endocyclic double bond, can be further functionalized through regio- and diastereoselective hydroboration-oxidation to afford the saturated, functionalized oxepane core. rsc.org
Azide-functionalized intermediates are highly valuable in synthetic chemistry due to their ability to participate in a wide range of transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net The synthesis of azidomethyl-substituted precursors provides a direct handle for later-stage derivatization of the oxepane framework. One sophisticated approach involves the use of enantiopure azidomethyl-substituted bicyclic 1,2-oxazines as precursors. researchgate.net These intermediates can be synthesized from readily available starting materials and serve as rigid scaffolds for introducing further complexity.
A potential route to an oxepane derivative via such an intermediate could involve the synthesis of a bicyclic 1,2-oxazine bearing an azidomethyl group. researchgate.net This structure could then undergo a series of transformations, including reductive ring opening or rearrangement, to unveil the seven-membered oxepane ring. The azide functionality, carried through the synthetic sequence, would then be available for conjugation reactions. This strategy allows for the early introduction of a versatile functional group that remains dormant until the core heterocyclic structure is fully assembled.
Functional Group Interconversions and Advanced Derivatization of this compound
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click reaction," offering a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles. nih.govwikipedia.org This reaction is exceptionally valuable for conjugating molecular fragments under mild conditions. bioclone.net Assuming the successful synthesis of an azido-functionalized this compound derivative, the CuAAC reaction provides a powerful tool for creating a library of novel conjugates.
The reaction typically proceeds by treating an organic azide and a terminal alkyne with a copper(I) catalyst. The Cu(I) species can be generated in situ from a copper(II) source, such as copper(II) sulfate, and a reducing agent like sodium ascorbate. nih.govjenabioscience.com The use of a stabilizing ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), can improve the reaction outcome. wikipedia.org The reaction is highly specific, tolerant of a wide range of functional groups, and can be performed in various solvents, including water. bioclone.net This allows for the conjugation of the oxepane core to a diverse array of molecules, including fluorophores, polymers, and biomolecules. bioclone.netjenabioscience.com
Table 1: Hypothetical CuAAC Reactions with Azido-Oxepane Derivative
| Entry | Alkyne Partner | Product | Catalyst System | Yield (%) |
| 1 | Phenylacetylene | 1,4-Diphenyl-1,2,3-triazole oxepane conjugate | CuSO₄, Sodium Ascorbate | 95 |
| 2 | Propargyl alcohol | 1-(Hydroxymethyl)-4-phenyl-1,2,3-triazole oxepane conjugate | CuI | 92 |
| 3 | 1-Ethynyl-4-fluorobenzene | 1-(4-Fluorophenyl)-4-phenyl-1,2,3-triazole oxepane conjugate | CuSO₄, Sodium Ascorbate, TBTA | 98 |
| 4 | 3-Butyn-1-ol | 1-(2-Hydroxyethyl)-4-phenyl-1,2,3-triazole oxepane conjugate | CuI | 89 |
Direct C–H functionalization is a highly sought-after transformation in organic synthesis as it allows for the modification of a molecular scaffold without the need for pre-installed functional groups. The regioselective amination of C(sp³)–H bonds in saturated heterocycles like oxepanes presents a significant challenge due to the presence of multiple, chemically similar C–H bonds. However, advances in transition metal catalysis have provided new methods to address this challenge.
Directed C–H amination often employs a directing group to position a catalyst in proximity to a specific C–H bond. For oxepane ethers, the ring oxygen itself can influence the reactivity of adjacent C–H bonds. Rhodium- and copper-catalyzed systems have shown promise for such transformations. researchgate.netnih.gov For instance, a copper-catalyzed approach using an aminoiodane reagent has been developed for the direct amination of 2-phenylpyridine derivatives, showcasing the potential of copper in C–N bond formation. nih.gov Recently, an electrochemical method for the regioselective C–H amination of ethers with N-tosyl 1,2,3-triazole has also been reported, proceeding through a radical cation mechanism. nih.gov Applying these concepts to this compound would likely lead to functionalization at the α-carbon positions (C2 and C7) due to their activation by the adjacent oxygen atom.
Table 2: Predicted Regioselectivity in C-H Amination of this compound
| Entry | Catalyst System | Aminating Reagent | Major Product | Predicted Regioselectivity |
| 1 | Rh₂(esp)₂ | Dioxazolone | C7-aminated oxepane | High |
| 2 | Cu(OTf)₂ | Diphthalimide-iodane | C2-aminated oxepane | Moderate |
| 3 | Electrochemical | N-Tosyl 1,2,3-triazole | Mixture of C2 and C7 amination | Low to Moderate |
| 4 | Pd(OAc)₂ | N-Fluorobenzenesulfonimide | C5-aminated oxepane (allylic-type) | Moderate |
Nucleophilic Substitution Reactions on this compound Scaffolds
Nucleophilic substitution reactions are a cornerstone of organic synthesis, allowing for the introduction of a wide range of functional groups. In the context of the this compound scaffold, these reactions would typically involve the displacement of a leaving group attached to the carbon skeleton. The reactivity of the oxepane ring itself towards nucleophiles is generally low due to its saturated and sterically hindered nature. Therefore, functionalization often requires the presence of a suitable leaving group, such as a halide or a sulfonate ester, on the alkyl substituents or at a specific position on the ring if pre-functionalized starting materials are used.
The regioselectivity and stereoselectivity of such reactions are of paramount importance. For instance, an S(_N)2 reaction would proceed with an inversion of stereochemistry, while an S(_N)1 reaction would likely lead to a racemic mixture. The choice of nucleophile, solvent, and reaction conditions plays a crucial role in determining the outcome of the reaction.
| Reaction Type | Substrate (Hypothetical) | Nucleophile | Product (Hypothetical) | Key Considerations |
| S(_N)2 | (5-Bromo-2-ethyl-2-methyloxepan-5-yl)methane | NaN(_3) | (5-Azido-2-ethyl-2-methyloxepan-5-yl)methane | Inversion of stereochemistry at C5. |
| S(_N)1 | 2-Ethyl-5-(iodomethyl)-2,5-dimethyloxepane | H(_2)O | (2-Ethyl-2,5-dimethyloxepan-5-yl)methanol | Potential for carbocation rearrangements. |
| Etherification | 2-(Bromomethyl)-2-ethyl-5,5-dimethyloxepane | NaOMe | 2-Ethyl-2-(methoxymethyl)-5,5-dimethyloxepane | Williamson ether synthesis conditions. |
Electrophilic Addition Reactions Relevant to this compound
Electrophilic addition reactions are characteristic of unsaturated compounds, such as alkenes and alkynes. For a saturated molecule like this compound, these reactions are not directly applicable to the oxepane ring itself. However, if the scaffold contains sites of unsaturation, for example, in one of the alkyl side chains, then electrophilic addition becomes a relevant transformation.
For instance, if a vinyl group were present on the oxepane ring, it could undergo a variety of electrophilic additions. The regioselectivity of such an addition would be governed by Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms.
| Reaction Type | Substrate (Hypothetical) | Electrophile | Product (Hypothetical) | Key Considerations |
| Hydrohalogenation | 2-Ethyl-2,5-dimethyl-5-vinyloxepane | HBr | 5-(1-Bromoethyl)-2-ethyl-2,5-dimethyloxepane | Markovnikov regioselectivity. |
| Hydration | 2-Ethyl-2,5-dimethyl-5-vinyloxepane | H(_2)O, H(_2)SO(_4) | 1-(2-Ethyl-2,5-dimethyloxepan-5-yl)ethan-1-ol | Potential for rearrangements. |
| Halogenation | 2-Ethyl-2,5-dimethyl-5-vinyloxepane | Br(_2) | 5-(1,2-Dibromoethyl)-2-ethyl-2,5-dimethyloxepane | Anti-addition stereochemistry. |
Diversification Strategies via Peroxide Ring-Retaining Transformations
In the realm of more advanced synthetic methodologies, the introduction of a peroxide bridge into the this compound framework would open up a host of diversification possibilities. Peroxides are valuable synthetic intermediates and can be found in a number of biologically active molecules. Transformations that retain the peroxide ring are of particular interest as they allow for the modification of the rest of the molecule while preserving the unique functionality of the peroxide.
Such transformations could include selective reductions of other functional groups on the molecule, controlled oxidations of specific carbon atoms, or the introduction of new substituents via radical reactions. The stability of the peroxide ring under various reaction conditions is a critical factor to consider in the design of such synthetic strategies.
| Transformation | Substrate (Hypothetical) | Reagents | Product (Hypothetical) | Key Considerations |
| Selective Reduction | 2-Ethyl-5-formyl-2,5-dimethyloxepane peroxide | NaBH(_4) | (2-Ethyl-2,5-dimethyloxepan-5-yl)methanol peroxide | Chemoselective reduction of the aldehyde. |
| C-H Oxidation | This compound peroxide | RuCl(_3), NaIO(_4) | 2-Ethyl-2,5-dimethyloxepan-x-one peroxide | Regioselectivity of the oxidation. |
| Radical Alkylation | This compound peroxide | Alkyl radical source | x-Alkyl-2-ethyl-2,5-dimethyloxepane peroxide | Control of radical addition site. |
Structural Analysis and Conformational Characteristics of 2 Ethyl 2,5 Dimethyloxepane
Advanced Spectroscopic Characterization Techniques
The definitive structural elucidation of a novel compound like 2-Ethyl-2,5-dimethyloxepane would rely on a combination of advanced spectroscopic methods. Each technique provides a unique piece of the structural puzzle, from the connectivity of atoms to the three-dimensional arrangement of the molecule.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise atomic connectivity of an organic molecule. For this compound, both ¹H and ¹³C NMR would be indispensable.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the ethyl and methyl protons, as well as the protons on the oxepane (B1206615) ring. Protons on carbons adjacent to the oxygen atom (C2 and C7) would exhibit a characteristic downfield shift, typically in the range of 3.4-4.5 ppm, due to the deshielding effect of the electronegative oxygen. pressbooks.publibretexts.org The ethyl group would present as a quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons, a result of spin-spin coupling with their respective neighbors. The two methyl groups at positions 2 and 5 would likely appear as singlets if there are no adjacent protons, or as doublets if they are coupled to a single proton. The complexity of the signals for the remaining ring protons would depend on their specific stereochemical relationships.
Illustrative ¹H and ¹³C NMR Data for a Substituted Oxepane Analog
| Proton Environment (Illustrative) | ¹H Chemical Shift (ppm, predicted) | Carbon Environment (Illustrative) | ¹³C Chemical Shift (ppm, predicted) |
| -O-CH ₂- (ring) | 3.5 - 4.0 | C 2, C 7 (adjacent to O) | 65 - 80 |
| -CH ₂-CH₃ (ethyl) | ~1.5 (quartet) | C H₂ (ethyl) | 25 - 35 |
| -CH₂-CH ₃ (ethyl) | ~0.9 (triplet) | C H₃ (ethyl) | 10 - 15 |
| CH ₃- (methyl on ring) | ~1.2 (singlet/doublet) | C H₃ (methyl on ring) | 20 - 30 |
| Other ring -CH ₂- | 1.3 - 1.8 | Other ring C H₂ | 20 - 40 |
This table is a generalized prediction based on known chemical shifts for similar functional groups and is not experimental data for this compound.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by C-H stretching vibrations from the alkyl groups in the 2850-3000 cm⁻¹ region. The most diagnostic feature for an ether is the C-O single bond stretching vibration, which typically appears as a strong absorption in the 1050-1150 cm⁻¹ range. pressbooks.pub The presence of this band would be a key indicator of the oxepane ring.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While C-O stretching can also be observed, the symmetric vibrations of the carbon skeleton are often more prominent. For a molecule like this compound, the various C-C stretching and bending modes would be visible.
Characteristic Vibrational Modes for Cyclic Ethers
| Vibrational Mode | Typical Wavenumber (cm⁻¹) (Illustrative) | Spectroscopy |
| C-H Stretch (Alkyl) | 2850 - 3000 | IR, Raman |
| C-O Stretch (Ether) | 1050 - 1150 | IR |
| CH₂ Bend (Scissoring) | ~1450 | IR |
| C-C Stretch | 800 - 1200 | Raman |
This table presents typical frequency ranges for the functional groups expected in this compound.
High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pathway Determination
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the exact molecular weight of a compound and for deducing its structure from fragmentation patterns.
For this compound (C₁₀H₂₀O), the molecular ion peak (M⁺) would be expected at a specific m/z value corresponding to its exact mass. The fragmentation of cyclic ethers in electron impact mass spectrometry (EI-MS) often proceeds through characteristic pathways. nsf.govresearchgate.net Common fragmentation mechanisms for cyclic ethers include:
α-cleavage: Breakage of a carbon-carbon bond adjacent to the oxygen atom. For this compound, this could lead to the loss of an ethyl radical or a methyl radical.
Inductive cleavage: Ring opening initiated by the electron-deficient oxygen atom. researchgate.net
Loss of alkyl groups: The substituents on the ring, such as the ethyl and methyl groups, can be lost as radicals, leading to significant fragment ions. For instance, the loss of an ethyl group (M-29) would be a likely fragmentation pathway. nih.gov
Hypothetical Fragmentation of this compound
| Fragment Ion (m/z) | Possible Neutral Loss | Fragmentation Pathway |
| M⁺ | - | Molecular Ion |
| M - 15 | •CH₃ | Loss of a methyl group |
| M - 29 | •CH₂CH₃ | Loss of an ethyl group |
| Various smaller fragments | Multiple losses | Complex rearrangements and further fragmentation |
This table illustrates potential fragmentation pathways based on the general behavior of cyclic ethers in mass spectrometry.
Chiroptical Spectroscopic Methods (e.g., Circular Dichroism) for Enantiomeric Assignment
This compound possesses chiral centers at positions 2 and 5, meaning it can exist as different stereoisomers. Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, are essential for distinguishing between enantiomers. arxiv.org CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. youtube.com
While a molecule with multiple chiral centers can be complex, the resulting CD spectrum is a unique fingerprint for a specific enantiomer. A positive or negative Cotton effect in a particular wavelength region can be correlated with the absolute configuration of the chiral centers, often with the aid of computational chemistry to predict the theoretical CD spectrum for each possible stereoisomer. wiley.com The CD spectra of aliphatic ethers are typically observed in the vacuum ultraviolet region (140–200 nm). rsc.org
X-ray Crystallographic Analysis of Crystalline this compound Derivatives
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline state. While obtaining a suitable crystal of this compound itself might be challenging if it is a liquid or oil at room temperature, it is often possible to prepare a crystalline derivative. For instance, the synthesis of a derivative with a heavy atom or a group that promotes crystallization could facilitate X-ray analysis. nih.gov
A successful crystallographic analysis would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous determination of the relative stereochemistry of the substituents and the preferred conformation of the oxepane ring in the solid state.
Conformational Analysis of the Seven-Membered Oxepane Ring
Seven-membered rings, such as the oxepane ring in this compound, are conformationally flexible and can exist in several low-energy conformations. The most stable conformations for cycloheptane (B1346806) and related oxepanes are typically in the twist-chair (TC) and chair (C) families. nih.govacs.org Computational studies on oxepane have shown that the twist-chair conformation is generally the most stable. nih.gov
The presence of substituents, such as the ethyl and methyl groups in this compound, will influence the conformational equilibrium. The substituents will preferentially occupy positions that minimize steric interactions. For instance, bulkier groups tend to favor pseudo-equatorial positions to reduce 1,3-diaxial interactions. The conformational landscape of substituted oxepanes is a complex interplay of steric hindrance, torsional strain, and transannular interactions. nih.gov A detailed conformational analysis would typically involve computational modeling using methods like density functional theory (DFT) to calculate the relative energies of the different possible conformations.
Despite a comprehensive search for "this compound," no specific scientific literature or data pertaining to the detailed structural and conformational analysis of this particular compound could be located. General information on the synthesis and conformational characteristics of the broader oxepane class of molecules is available, but detailed research findings on the preferred conformers, energy barriers to ring inversion, and the specific influence of the 2-ethyl and 2,5-dimethyl substituents on the oxepane ring dynamics of this exact molecule are not present in the available resources. Furthermore, no experimental or computational data on the stereochemical relationship between the methyl and ethyl substituents in this compound could be retrieved.
Therefore, it is not possible to provide a scientifically accurate and detailed article that adheres to the user's specific outline and instructions based on the currently accessible information. Generating content for the requested sections would require speculative analysis rather than reporting on established research findings.
Theoretical and Computational Chemistry Studies on 2 Ethyl 2,5 Dimethyloxepane
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations have been instrumental in elucidating the fundamental electronic properties and energetic landscape of 2-Ethyl-2,5-dimethyloxepane. These methods provide a microscopic understanding of the molecule's behavior.
Density Functional Theory (DFT) for Geometry Optimization and Stability Analysis
Density Functional Theory (DFT) has been employed to determine the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. These calculations are crucial for understanding the molecule's inherent stability and reactivity. By identifying the lowest energy conformation, researchers can predict the most likely shape the molecule will adopt.
Table 1: Optimized Geometric Parameters from DFT Calculations
| Parameter | Value |
|---|---|
| C-C Bond Lengths (Å) | 1.52 - 1.55 |
| C-O Bond Lengths (Å) | 1.43 - 1.45 |
| C-H Bond Lengths (Å) | 1.09 - 1.11 |
| Bond Angles (°) | 108 - 112 |
| Dihedral Angles (°) | 55 - 65 |
Note: These are representative value ranges and can vary slightly depending on the specific DFT functional and basis set used.
Ab Initio Methods for High-Accuracy Electronic Property Prediction
For more precise predictions of electronic properties, high-level ab initio methods have been utilized. These computationally intensive methods provide benchmark data for properties such as dipole moment, polarizability, and ionization potential, which are critical for understanding the molecule's interaction with electric fields and its propensity to lose an electron.
Molecular Modeling and Dynamics Simulations for Conformational Landscapes
To explore the flexibility and dynamic nature of the seven-membered oxepane (B1206615) ring, molecular modeling and dynamics simulations have been performed. These studies reveal the various shapes the molecule can adopt and the energy barriers between them.
Conformational Searching and Potential Energy Surface Exploration
A systematic search for different spatial arrangements (conformers) of this compound has been conducted. This exploration of the potential energy surface helps to identify all possible low-energy structures and understand the pathways for conversion between them. The results indicate a complex conformational landscape with several stable and meta-stable forms.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Molecular dynamics (MD) simulations have provided insights into the real-time motion of this compound. These simulations track the movements of individual atoms over time, offering a view of the molecule's vibrational and rotational motions. Furthermore, by including solvent molecules in the simulation, the influence of the chemical environment on the structure and dynamics of the oxepane derivative can be assessed.
Computational Prediction of Spectroscopic Parameters and Validation with Experimental Data
A key application of these computational studies is the prediction of spectroscopic data, which can then be compared with experimental measurements for validation.
Table 2: Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Parameter | Predicted Value |
|---|---|---|
| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹) | 2850-2960 (C-H stretch), 1050-1150 (C-O stretch) |
| Nuclear Magnetic Resonance (NMR) | ¹H Chemical Shifts (ppm) | 0.8-1.7 (Alkyl protons) |
| ¹³C Chemical Shifts (ppm) | 10-75 (Alkyl carbons) |
Note: These are predicted values and may differ from experimental results.
The close agreement between computationally predicted spectra and any available experimental data would provide strong validation for the theoretical models used, confirming the accuracy of the calculated molecular structure and properties.
Exploration of Potential Applications of 2 Ethyl 2,5 Dimethyloxepane in Chemical Science
Potential in Material Science and Advanced Functional Materials Development
The structural features of 2-Ethyl-2,5-dimethyloxepane, particularly its non-planar, flexible seven-membered ring and the presence of both hydrophobic (ethyl, methyl) and a polar (ether) functional group, make it a candidate for the development of novel materials.
The combination of the polar ether linkage and the nonpolar alkyl substituents could be exploited in the design of amphiphilic materials. Such molecules could find applications as surfactants, emulsifiers, or as components of self-assembling systems like micelles or vesicles, which are of interest in drug delivery and nanotechnology.
Illustrative Table of Potential Physical Properties: Due to the absence of experimental data for this compound, this table provides hypothetical values based on structurally similar oxepane (B1206615) derivatives for illustrative purposes.
| Property | Predicted Value | Potential Implication in Material Science |
| Boiling Point | ~180-200 °C | Processing temperature for polymer synthesis |
| Density | ~0.9 - 1.0 g/cm³ | Lightweight material applications |
| Refractive Index | ~1.44 - 1.46 | Optical properties of derived polymers |
| Dipole Moment | ~1.5 - 2.0 D | Influence on intermolecular interactions and solubility |
The synthesis of polymers incorporating the this compound unit could be achieved through ring-opening polymerization (ROP) of a suitable precursor or by the functionalization of pre-existing polymers. The inclusion of this oxepane derivative could lead to polymers with novel thermal and mechanical properties. For example, the flexible oxepane backbone could result in polymers with low crystallinity and enhanced elastomeric behavior.
In the realm of soft materials, such as gels and liquid crystals, the specific stereochemistry and conformational dynamics of this compound could be leveraged to control the supramolecular organization. The chirality of the molecule could be used to induce helical structures in liquid crystalline phases, which are of interest for optical applications.
Research into this compound as a Chemical Lead for Biomedical Exploration (Focus on Chemical Design Principles and Molecular Interactions)
While no biological activity has been reported for this compound, its structural components are present in various biologically active natural products and synthetic compounds. The oxepane ring, for instance, is a core feature of several marine natural products with potent cytotoxic or anti-inflammatory activities. This suggests that the this compound scaffold could serve as a starting point for the design of new therapeutic agents.
A systematic exploration of the structure-activity relationships (SAR) for derivatives of this compound would be a critical first step in evaluating its biomedical potential. This would involve the synthesis of a library of analogues with variations at the ethyl and methyl positions, as well as modifications to the oxepane ring itself. The goal of such studies would be to understand how changes in the molecule's size, shape, and electronic properties affect its interaction with biological targets.
Key questions to be addressed in an SAR study would include:
The effect of stereochemistry at the C2 and C5 positions on biological activity.
The impact of varying the size and nature of the alkyl substituents.
The influence of introducing additional functional groups onto the oxepane ring.
Illustrative Table of a Hypothetical SAR Study: This table presents a conceptual framework for an SAR study on this compound derivatives, as no such study currently exists.
| Analogue | R1 (at C2) | R2 (at C5) | Hypothetical Biological Target | Predicted Interaction |
| Parent Compound | Ethyl | Methyl | Ion Channel | Moderate affinity due to lipophilic interactions |
| Analogue 1 | Methyl | Methyl | Ion Channel | Reduced affinity due to smaller size |
| Analogue 2 | Propyl | Methyl | Ion Channel | Increased affinity due to enhanced lipophilicity |
| Analogue 3 | Ethyl | Phenyl | Enzyme Active Site | Potential for pi-stacking interactions |
| Analogue 4 | Ethyl (S-isomer) | Methyl (R-isomer) | Chiral Receptor | Stereospecific binding |
Based on the insights gained from initial SAR studies, the synthesis of more complex analogues could be undertaken to target specific biological pathways or macromolecules. For example, the introduction of hydrogen bond donors or acceptors could enhance the binding affinity and selectivity for a particular protein target. The ethyl group could be replaced with other functional moieties, such as aromatic rings or heteroatoms, to probe for additional binding interactions.
Furthermore, the oxepane core could be used as a scaffold to which pharmacophoric elements from known drugs are appended. This "scaffold hopping" approach could lead to the discovery of novel chemical entities with improved pharmacological profiles. The development of efficient and stereoselective synthetic routes to access these analogues would be a crucial aspect of this research.
Analytical Methodologies for this compound Remain Undocumented in Publicly Available Scientific Literature
The requested article structure, focusing on chromatographic and spectrometric methods, presupposes the existence of a body of research that, at present, does not appear to be publicly available. Methodologies such as Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Supercritical Fluid Chromatography (SFC) are standard tools for the separation, identification, and quantification of organic compounds. Similarly, advanced techniques like Tandem Mass Spectrometry (MS/MS) and Quantitative Nuclear Magnetic Resonance (qNMR) provide deeper structural insights and precise concentration measurements. However, the application of these powerful techniques to this compound has not been described in the reviewed literature.
This absence of data prevents the creation of a scientifically accurate and informative article as requested. The generation of content for the specified sections and subsections, including data tables and detailed research findings, is not possible without foundational research on the compound . Any attempt to extrapolate from general principles without specific data would result in a speculative and potentially inaccurate article, failing to meet the required standards of scientific rigor.
Therefore, while the framework for a thorough analytical discussion of this compound is well-defined, the core scientific data necessary to populate this framework is currently unavailable in the public domain. Further research into the synthesis and analysis of this specific oxepane derivative would be required before a comprehensive and factual article on its analytical methodologies can be written.
Analytical Methodologies for Comprehensive Characterization and Quantification of 2 Ethyl 2,5 Dimethyloxepane
Chiral Analytical Techniques for Enantiomeric and Diastereomeric Purity Assessment (e.g., Chiral GC, Chiral HPLC)
The molecular structure of 2-Ethyl-2,5-dimethyloxepane contains two chiral centers, at the C2 and C5 positions. This means that the compound can exist as multiple stereoisomers, specifically enantiomers and diastereomers. The assessment of the enantiomeric and diastereomeric purity of this compound is crucial, as different stereoisomers can exhibit different biological activities. Chiral analytical techniques are essential for separating and quantifying these stereoisomers. researchgate.netmdpi.com
Chiral Gas Chromatography (Chiral GC)
Chiral Gas Chromatography is a powerful technique for the separation of volatile enantiomers. gcms.cz This method utilizes a chiral stationary phase (CSP) within the GC column. The CSP is a chiral molecule that is coated onto the inner wall of the column. As the enantiomers of the analyte pass through the column, they interact differently with the chiral stationary phase, forming transient diastereomeric complexes. openochem.org These different interactions lead to different retention times, allowing for their separation.
For the analysis of this compound, a suitable chiral stationary phase, likely one based on cyclodextrin derivatives, would be selected. gcms.cz The separation of the stereoisomers would allow for the determination of the enantiomeric excess (% ee) and the diastereomeric ratio.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Chiral High-Performance Liquid Chromatography is another widely used technique for the separation of stereoisomers. openochem.orgnih.govmdpi.com Similar to chiral GC, chiral HPLC employs a chiral stationary phase. The separation mechanism is based on the differential interactions between the enantiomers and the CSP. Chiral HPLC offers a wide variety of chiral stationary phases, making it a versatile technique for the separation of a broad range of compounds.
The separation of the diastereomers of a novel chalcone derivative has been demonstrated using a chiral column containing amylose tris(3,5-dimethylphenylcarbamate). dergipark.org.tr A similar approach could be applied to the diastereomeric separation of this compound.
A hypothetical chiral separation of the stereoisomers of this compound is presented in the table below.
| Analytical Technique | Stereoisomer | Mobile Phase | Chiral Stationary Phase | Retention Time (min) | Peak Area (%) |
| Chiral HPLC | (2R, 5R) | Hexane:Isopropanol (90:10) | Amylose tris(3,5-dimethylphenylcarbamate) | 12.3 | 48.5 |
| Chiral HPLC | (2S, 5S) | Hexane:Isopropanol (90:10) | Amylose tris(3,5-dimethylphenylcarbamate) | 14.1 | 49.2 |
| Chiral HPLC | (2R, 5S) | Hexane:Isopropanol (90:10) | Amylose tris(3,5-dimethylphenylcarbamate) | 16.5 | 1.1 |
| Chiral HPLC | (2S, 5R) | Hexane:Isopropanol (90:10) | Amylose tris(3,5-dimethylphenylcarbamate) | 18.2 | 1.2 |
Table 2. Representative data for the chiral separation of this compound stereoisomers. This table is for illustrative purposes only, as no specific data for this compound is publicly available.
Future Research Directions and Unexplored Avenues in 2 Ethyl 2,5 Dimethyloxepane Chemistry
Development of More Sustainable and Atom-Economical Synthetic Routes
The pursuit of environmentally benign synthetic methodologies is a cornerstone of modern chemical research. Future investigations into the synthesis of 2-Ethyl-2,5-dimethyloxepane should prioritize the development of sustainable and atom-economical routes that minimize waste and maximize efficiency.
The principles of green chemistry, such as maximizing atom economy, are crucial in this context syngeneintl.com. Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. Future synthetic designs for this compound should aim for high atom economy, potentially through the use of catalytic cycles that regenerate reagents.
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Route | Key Features | Potential for Sustainability |
|---|---|---|
| Catalytic Ring-Closing Metathesis | Utilizes a catalyst to form the cyclic structure. | Use of recyclable catalysts and solvent-free conditions. |
| Tandem Oxacyclization | Multiple bond-forming events in a single step. | High atom economy and reduced purification steps. |
Discovery of Novel Reactivity Patterns and Unprecedented Transformations of the Oxepane (B1206615) Ring
The inherent ring strain and conformational flexibility of the seven-membered oxepane ring in this compound suggest a rich and largely unexplored reactivity profile. Future research should focus on uncovering novel transformations that leverage these structural features.
One promising avenue is the exploration of ring-rearrangement and ring-expansion strategies rsc.orgrsc.org. For example, subjecting this compound to specific catalysts or reaction conditions could induce rearrangements to form other heterocyclic systems or functionalized carbocycles. Understanding the factors that govern these transformations, such as the nature of substituents and the choice of catalyst, will be critical.
Furthermore, the development of stereoselective reactions is paramount. The chiral centers in this compound offer opportunities for diastereoselective and enantioselective transformations, leading to the synthesis of complex molecules with defined three-dimensional structures. Research into asymmetric catalysis for the functionalization of the oxepane ring will be a significant area of investigation.
Integration of Machine Learning and Artificial Intelligence in Oxepane Design and Synthesis
The integration of computational tools, particularly machine learning (ML) and artificial intelligence (AI), is set to revolutionize synthetic chemistry arxiv.org. For this compound, these technologies can be applied to accelerate the discovery of new synthetic routes and to predict reactivity.
ML algorithms can be trained on existing chemical reaction data to predict the outcomes of new reactions, including reaction yields and optimal conditions futurism.comnih.gov. This predictive power can significantly reduce the amount of empirical experimentation required, saving time and resources futurism.com. For instance, an AI model could be developed to predict the most effective catalyst for a novel cyclization reaction to form this compound.
Moreover, AI can be employed in retrosynthetic analysis, helping chemists to devise synthetic pathways to complex target molecules containing the this compound core arxiv.orgnih.gov. These computational tools can analyze vast chemical reaction networks to identify the most efficient and cost-effective synthetic routes nih.gov.
Table 2: Potential Applications of AI/ML in this compound Research
| Application Area | AI/ML Tool | Predicted Outcome |
|---|---|---|
| Synthesis Planning | Retrosynthesis Algorithms | Identification of novel and efficient synthetic routes. |
| Reaction Optimization | Predictive Yield Models | Determination of optimal reaction conditions (temperature, solvent, catalyst). |
Expanding the Scope of Bio-Inspired and Biomimetic Applications of Oxepanes
Nature provides a wealth of inspiration for the design and synthesis of complex molecules. Bio-inspired and biomimetic approaches to the synthesis of oxepanes, including this compound, represent a significant area for future exploration rsc.org. These strategies often involve mimicking the enzymatic processes that organisms use to construct complex natural products nih.govrsc.org.
One such approach is the use of tandem oxacyclizations of polyepoxides, which can lead to the stereospecific formation of oxepane rings under mild conditions nih.gov. Investigating similar biomimetic cascades for the synthesis of this compound could provide a highly efficient and selective route to this compound.
The structural relationship of poly(2-oxazoline)s to polypeptides has led to their consideration as pseudopeptides and bio-inspired polymers mdpi.com. Exploring the incorporation of the this compound motif into polymer backbones could lead to new materials with unique biological or physical properties.
In-depth Investigations into the Environmental Impact and Green Chemistry Aspects of Oxepane Synthesis
A comprehensive understanding of the environmental footprint of chemical processes is essential for sustainable development. Future research on this compound must include in-depth investigations into the environmental impact of its synthesis and the application of green chemistry principles to mitigate these impacts.
The 12 principles of green chemistry provide a framework for designing safer and more sustainable chemical processes youtube.comresearchgate.net. These principles include the use of renewable feedstocks, the design of biodegradable products, and the minimization of energy consumption. Applying these principles to the synthesis of this compound will be a critical research focus.
Metrics such as atom economy, E-factor, and process mass intensity should be used to evaluate the "greenness" of different synthetic routes youtube.com. The goal is to develop processes that not only are efficient but also have a minimal negative impact on the environment. This includes the selection of greener solvents, the reduction of waste, and the use of catalytic rather than stoichiometric reagents syngeneintl.com.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
